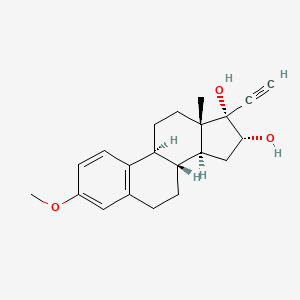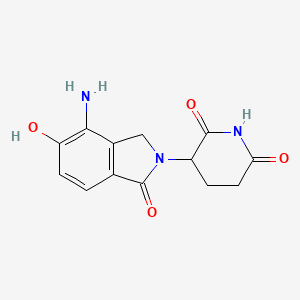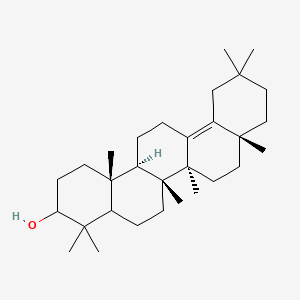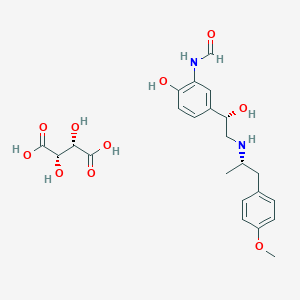
N1-Caffeoylspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-Caffeoylspermidine is a derivative of Spermidine, a biogenic polyamine formed from putrescine . It is a valuable alkaloid naturally existing in many plant species . These alkaloids are characterized as pharmacologically important ingredients of many plant extracts used in traditional medicines .
Synthesis Analysis
Bis-caffeoylspermidine and bis-dihydrocaffeoylspermidine were synthesized using cheaper and commercially available starting materials in 97% and 86% overall yields, respectively . The synthetic scheme can be upgraded to the commercial-scale synthesis of these compounds .Molecular Structure Analysis
The molecular structure of N1-Caffeoylspermidine is represented by the SMILES string:O=C(NCCCCNCCCN)/C=C/C1=CC=C(O)C(O)=C1 . This structure is a result of the formal condensation of a molecule of dihydrocaffeic acid with each of the primary amino groups of spermidine . Chemical Reactions Analysis
N1-Caffeoylspermidine has functional parent trans-caffeic acid and functional parent spermidine . It is a catechol and a secondary carboxamide .Mechanism of Action
Bis-caffeoylspermidine and bis-dihydrocaffeoylspermidine exhibit antioxidant, anti-inflammatory, and enzyme inhibition properties that make them valuable natural sources of safer therapeutic agents . They are involved in the degradation of higher polyamines through enzymes such as spermine oxidase (SMO), N1-acetylpolyamine oxidase (APAO), and spermidine/spermine-N1-acetyltransferase (SSAT) .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N1-Caffeoylspermidine involves the condensation of spermidine with caffeic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to N-acylation using acetic anhydride to yield the final product.", "Starting Materials": [ "Spermidine", "Caffeic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve spermidine and caffeic acid in dry dichloromethane.", "Step 2: Add DCC and DMAP to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Add acetic anhydride to the reaction mixture and stir for 2 hours at room temperature.", "Step 5: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 6: Purify the product by column chromatography using a suitable solvent system." ] } | |
CAS RN |
69563-41-3 |
Molecular Formula |
C₁₆H₂₅N₃O₃ |
Molecular Weight |
307.39 |
synonyms |
N-[4-[(3-Aminopropyl)amino]butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)

